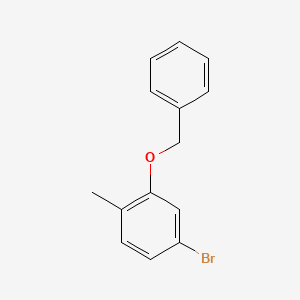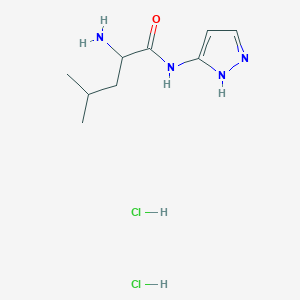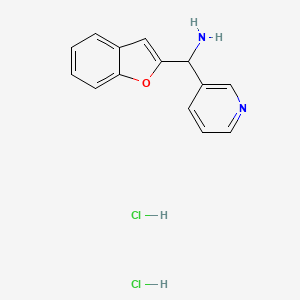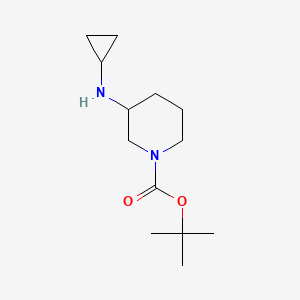![molecular formula C11H9BrN2 B1532443 5-Bromo-6'-methyl-[2,2']bipyridinyl CAS No. 1187163-77-4](/img/structure/B1532443.png)
5-Bromo-6'-methyl-[2,2']bipyridinyl
Übersicht
Beschreibung
“5-Bromo-6’-methyl-[2,2’]bipyridinyl” is a chemical compound with the molecular formula C11H9BrN2 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “5-Bromo-6’-methyl-[2,2’]bipyridinyl” consists of a bipyridine core with a bromine atom at the 5th position and a methyl group at the 6th position .Physical And Chemical Properties Analysis
“5-Bromo-6’-methyl-[2,2’]bipyridinyl” is a solid at room temperature . It has a molecular weight of 249.107 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Ligands for Complexation of Metal Ions
A study by Charbonnière, Weibel, and Ziessel (2001) describes the synthesis of mono-, bis-, and tris-tridentate ligands starting from 5′-methyl-6-bromo-2,2′-bipyridine, a building block related to 5-Bromo-6'-methyl-[2,2']bipyridinyl. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, demonstrating the compound's utility in creating complex molecular structures for potential use in luminescent materials or catalysis Charbonnière, L., Weibel, N., & Ziessel, R. (2001). Tetrahedron Letters, 42, 659-662.
Material Science and Supramolecular Chemistry
Schwab, Fleischer, and Michl (2002) developed efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for preparing metal-complexing molecular rods. This study highlights the importance of halogenated bipyridines in constructing molecular architectures with applications in electronic materials and nanotechnology Schwab, P., Fleischer, F., & Michl, J. (2002). The Journal of Organic Chemistry, 67(2), 443-449.
Photocatalytic CO2 Reduction
Gholamkhass, Mametsuka, Koike, Tanabe, Furue, and Ishitani (2005) investigated the electrochemical, spectroscopic, and photocatalytic properties of Ru(II)-Re(I) binuclear complexes linked by bridging ligands, including 4-methyl-[2,2']bipyridinyl derivatives. These complexes show improved photocatalytic activities for CO2 reduction, demonstrating the role of halogenated bipyridines in environmental chemistry and renewable energy research Gholamkhass, B., Mametsuka, H., Koike, K., Tanabe, T., Furue, M., & Ishitani, O. (2005). Inorganic Chemistry, 44(7), 2326-2336.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5-bromopyridin-2-yl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-3-2-4-11(14-8)10-6-5-9(12)7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEYHCOZNYXWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6'-methyl-[2,2']bipyridinyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B1532360.png)



amine](/img/structure/B1532367.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1532368.png)
![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)
![1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1532370.png)


![5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532378.png)
![3-[1-(Morpholin-4-yl)ethyl]aniline](/img/structure/B1532379.png)
![2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1532380.png)
